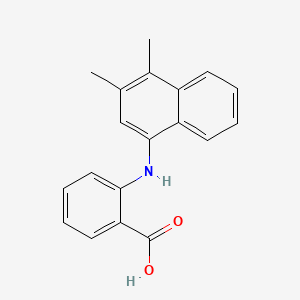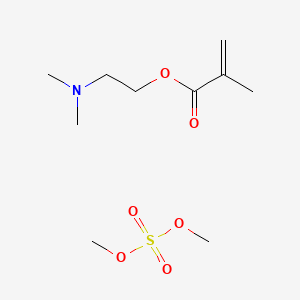
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;dimethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;dimethyl sulfate is a chemical compound with the molecular formula C10H21NO6S. It is commonly used in the synthesis of polymers and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate typically involves the reaction of 2-(Dimethylamino)ethanol with methacrylic acid. This reaction is often carried out in the presence of a catalyst and under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the compound’s purity .
Properties
CAS No. |
41178-11-4 |
|---|---|
Molecular Formula |
C10H21NO6S |
Molecular Weight |
283.34 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;dimethyl sulfate |
InChI |
InChI=1S/C8H15NO2.C2H6O4S/c1-7(2)8(10)11-6-5-9(3)4;1-5-7(3,4)6-2/h1,5-6H2,2-4H3;1-2H3 |
InChI Key |
DUPXEJBWSWBPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)C.COS(=O)(=O)OC |
Related CAS |
41178-11-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14668913.png)
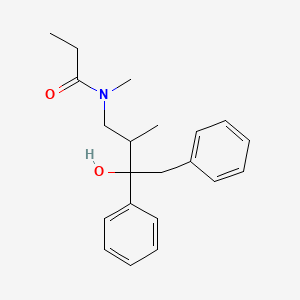
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)

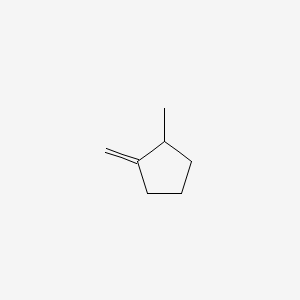
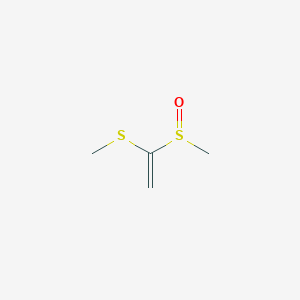
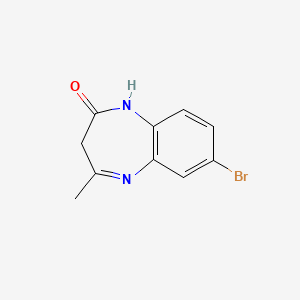
![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)

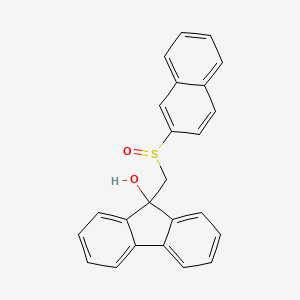
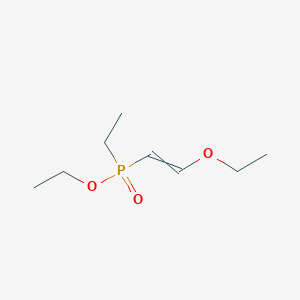
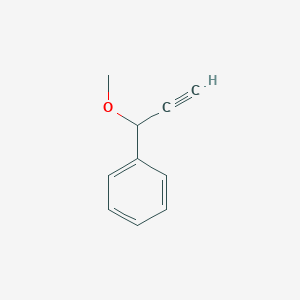
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)
